molecular formula C9H9Cl4NO B13735195 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride CAS No. 33357-29-8

2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride

Cat. No.: B13735195
CAS No.: 33357-29-8
M. Wt: 289.0 g/mol
InChI Key: JJRYDBCZRWOMKF-UHFFFAOYSA-N
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Description

2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and an amine group. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride typically involves the reaction of 4,5,7-trichloro-2,3-dihydro-1-benzofuran with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of benzofuran oxides.

    Reduction: Dechlorinated benzofuran derivatives.

    Substitution: Various substituted benzofuran compounds.

Scientific Research Applications

2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine
  • 4,5,7-Trichloro-2,3-dihydro-1-benzofuran-2-ylmethylazanium chloride

Uniqueness

2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

33357-29-8

Molecular Formula

C9H9Cl4NO

Molecular Weight

289.0 g/mol

IUPAC Name

(4,5,7-trichloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride

InChI

InChI=1S/C9H8Cl3NO.ClH/c10-6-2-7(11)9-5(8(6)12)1-4(3-13)14-9;/h2,4H,1,3,13H2;1H

InChI Key

JJRYDBCZRWOMKF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C(=C(C=C2Cl)Cl)Cl)C[NH3+].[Cl-]

Origin of Product

United States

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